molecular formula C18H20ClN3O2 B2933458 N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide CAS No. 1904098-65-2

N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide

Cat. No.: B2933458
CAS No.: 1904098-65-2
M. Wt: 345.83
InChI Key: QJUCUVCJZIONQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a pyrrolidine ring, a privileged scaffold known for its prevalence in pharmacologically active compounds and its ability to enhance solubility and target engagement . The molecule is further functionalized with a 4-chlorobenzyl group and a 5-methylpyridin-2-yl)oxy moiety, which are common in compounds investigated for various biological activities. Pyrrolidine derivatives are extensively explored in research areas such as oncology, where they can act as kinase inhibitors, and in metabolic disorders, where they have shown potential as α-glucosidase inhibitors . The carboxamide linker is a stable bioisostere that can participate in key hydrogen-bonding interactions with biological targets. This compound is intended for in vitro screening and hit-to-lead optimization studies to explore its potential research applications. It is supplied for laboratory research purposes. For Research Use Only (RUO). Not for use in humans or personal use.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(5-methylpyridin-2-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-13-2-7-17(20-10-13)24-16-8-9-22(12-16)18(23)21-11-14-3-5-15(19)6-4-14/h2-7,10,16H,8-9,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUCUVCJZIONQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine backbone with a chlorobenzyl group and a methoxypyridine moiety. Its structural formula can be represented as follows:

N 4 chlorobenzyl 3 5 methylpyridin 2 yl oxy pyrrolidine 1 carboxamide\text{N 4 chlorobenzyl 3 5 methylpyridin 2 yl oxy pyrrolidine 1 carboxamide}

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antibacterial and antifungal properties. For instance, studies have shown that related pyrrolidine derivatives demonstrate potency against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Organism
This compoundTBDTBD
Pyrrolidine Derivative A0.0039S. aureus
Pyrrolidine Derivative B0.025E. coli

2. Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory activity, similar to other pyrimidine derivatives that have shown inhibition of COX-2 enzyme activity with IC50 values comparable to standard drugs like celecoxib . The presence of electron-donating groups enhances this effect, indicating that modifications to the structure may improve anti-inflammatory properties.

Studies on related compounds have revealed mechanisms such as the inhibition of specific signaling pathways involved in inflammation and cell proliferation. For example, compounds targeting the Akt signaling pathway demonstrated dose-dependent reductions in phosphorylated Akt levels, leading to reduced cell viability in cancer models . This suggests that this compound may share similar mechanisms.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Pyrrolidine Derivatives in Cancer Research : A study demonstrated that pyrrolidine derivatives could effectively inhibit cancer cell proliferation through apoptosis induction via the Akt signaling pathway . This highlights the potential therapeutic application of this compound in oncology.
  • Anti-inflammatory Studies : Research on related compounds showed significant reductions in inflammatory markers when tested in vivo using carrageenan-induced paw edema models . These findings support the hypothesis that modifications to the pyrrolidine structure can enhance anti-inflammatory effects.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • The presence of halogen substituents (e.g., chlorine) on the aromatic rings increases biological activity.
  • The methoxypyridine group is crucial for enhancing solubility and bioavailability.

Comparison with Similar Compounds

Key Structural Features and Modifications

Below is a comparative analysis of the target compound and structurally related derivatives from the provided evidence:

Compound Name / Source Core Structure Substituents Key Functional Groups
Target Compound Pyrrolidine carboxamide N-(4-chlorobenzyl), 3-(5-methylpyridin-2-yl)oxy Chloroaryl, pyridinyloxy
Liu et al. (2007) CB1 PET Tracer Pyrrolidine carboxamide 3-Cyanophenyl, 4-(2-[18F]fluoroethoxy)phenyl, 5-methylpyridin-2-yloxy Fluorine (PET imaging), nitrile
2024 Patent Compound Pyrrolidine carboxamide Trifluoroethyl, morpholino, hydroxypropan-2-ylamino Trifluoroethyl, morpholine
European Patent App. Example 51 Pyrrolidine carboxamide 4-Hydroxy, 4-(4-methylthiazol-5-yl)benzyl, oxoisoindolinyl Hydroxy, thiazole, isoindolinone

Pharmacological and Physicochemical Insights

Liu et al. (2007) CB1 Tracer :

  • The 5-methylpyridin-2-yloxy group is shared with the target compound, but the fluorinated aryl substituent enables positron emission tomography (PET) imaging. The fluorine atom enhances radiolabeling efficiency and pharmacokinetics, whereas the target compound’s 4-chlorobenzyl group may prioritize receptor affinity over imaging utility .
  • Key Difference : Fluorine vs. chlorine substituents influence electronic properties and bioavailability.

2024 Patent Compound: The trifluoroethyl group increases metabolic stability and lipophilicity compared to the target compound’s chlorobenzyl group. Key Difference: Trifluoroethyl groups are often used to optimize pharmacokinetics, whereas chlorobenzyl may favor CNS penetration.

European Patent App. Example 51 :

  • The hydroxy group on the pyrrolidine ring improves aqueous solubility but may reduce membrane permeability relative to the target compound. The thiazole ring (4-methylthiazol-5-yl) offers distinct electronic interactions compared to the pyridinyloxy group .
  • Key Difference : Hydroxy vs. pyridinyloxy substituents alter hydrogen-bonding capacity and target selectivity.

Q & A

Basic Question: What synthetic methodologies are recommended for the preparation of N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Pyrrolidine Core Functionalization : Use titanium(IV) isopropoxide (Ti(O-iPr)₄) and ethylmagnesium bromide (EtMgBr) as catalysts to facilitate cyclization and stereochemical control, as demonstrated in analogous pyrrolidine derivatives .
  • Ether Linkage Formation : Introduce the (5-methylpyridin-2-yl)oxy group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions, with purification via column chromatography (e.g., diethyl ether/isopropyl alcohol/hexane mixtures) .
  • Carboxamide Coupling : React the pyrrolidine intermediate with 4-chlorobenzyl isocyanate or activated carbonyl derivatives in dichloromethane, followed by NaOH washes to remove excess reagents .

Basic Question: How can researchers characterize the structural and crystallographic properties of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve the 3D structure, hydrogen-bonding networks, and π-π stacking interactions (e.g., as seen in related pyrrolidine-carboxamide complexes) .
  • Spectroscopic Analysis : Use ¹H/¹³C NMR to confirm substituent positions and FT-IR to identify carboxamide C=O stretches (~1650–1700 cm⁻¹).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly if polymorphic forms are suspected (e.g., hydrate or solvate formation) .

Advanced Question: How can polymorphic or solid-state forms of this compound be systematically investigated?

Methodological Answer:

  • High-Throughput Crystallization Screens : Use solvent/anti-solvent combinations (e.g., acetonitrile, ethanol) to induce different crystal forms. Monitor via powder X-ray diffraction (PXRD) to detect polymorphic transitions .
  • Dynamic Vapor Sorption (DVS) : Evaluate hygroscopicity and stability under varying humidity, critical for formulation studies .
  • Data Contradiction Resolution : If conflicting crystallographic data arise (e.g., occupancy disorder in asymmetric units), refine structures using software like SHELXL and validate via R-factor convergence .

Advanced Question: What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives of this compound?

Methodological Answer:

  • Fragment-Based Design : Modify the 4-chlorobenzyl or pyridinyloxy groups to assess steric/electronic effects on biological targets. For example, replacing chlorine with fluorine or altering the pyridine methyl group’s position .
  • In Silico Docking : Use molecular modeling tools (e.g., AutoDock Vina) to predict binding affinities to target proteins, guided by crystallographic data from related carboxamide complexes .
  • Functional Assays : Test derivatives in enzyme inhibition assays (e.g., kinase or protease panels) and correlate activity with substituent logP values to optimize pharmacokinetic properties .

Advanced Question: How should researchers address discrepancies in biological activity data across different batches or synthetic routes?

Methodological Answer:

  • Batch Analysis : Perform HPLC-MS to verify purity (>98%) and identify impurities (e.g., unreacted intermediates or degradation products) .
  • Stability Studies : Incubate samples under accelerated conditions (40°C/75% RH) and monitor via LC-MS to detect hydrolytic or oxidative byproducts affecting activity .
  • Statistical Validation : Use ANOVA to compare IC₅₀ values across batches, ensuring experimental replicates account for variability in cell-based assays .

Basic Question: What safety precautions are critical during the handling and storage of this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize exposure, as chlorobenzyl groups may pose toxicity risks .
  • Storage : Store at room temperature in airtight containers with desiccants to prevent hydrolysis. Avoid prolonged light exposure to mitigate photodegradation .
  • Waste Disposal : Neutralize waste with aqueous NaOH (1M) and incinerate in compliance with EPA guidelines for halogenated organics .

Advanced Question: How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

Methodological Answer:

  • ADME Prediction : Use software like Schrödinger’s QikProp to estimate logS (solubility), logP (lipophilicity), and CYP450 inhibition risks. Prioritize derivatives with logP <3.5 for improved bioavailability .
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Compare with in silico predictions to refine models .
  • Toxicity Profiling : Screen for hERG channel binding (cardiotoxicity risk) using patch-clamp assays or predictive algorithms like Derek Nexus .

Advanced Question: What experimental approaches can resolve conflicting data in receptor binding studies involving this compound?

Methodological Answer:

  • Orthogonal Binding Assays : Combine surface plasmon resonance (SPR) for kinetic analysis (kon/koff) with radioligand displacement assays to validate affinity measurements .
  • Cryo-EM or Co-crystallization : If structural data conflicts (e.g., binding pose discrepancies), resolve via high-resolution cryo-EM or co-crystallization with the target receptor .
  • Negative Control Optimization : Include inactive enantiomers or scaffold-hopping analogs to confirm target specificity and rule off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.